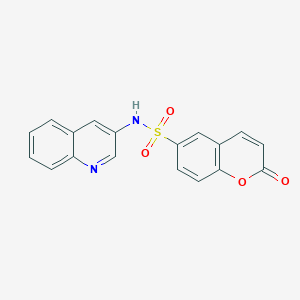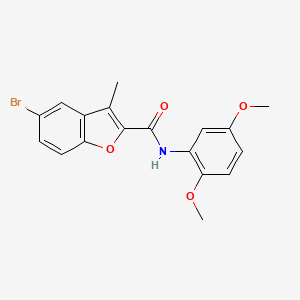![molecular formula C22H31NO4 B15108012 1-Acetyl-4-[3-(adamantanylamino)-2-hydroxypropoxy]-3-methoxybenzene](/img/structure/B15108012.png)
1-Acetyl-4-[3-(adamantanylamino)-2-hydroxypropoxy]-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-4-[3-(adamantanylamino)-2-hydroxypropoxy]-3-methoxybenzene is a complex organic compound characterized by its unique structure, which includes an adamantane moiety, a hydroxypropoxy group, and a methoxybenzene ring
Preparation Methods
The synthesis of 1-Acetyl-4-[3-(adamantanylamino)-2-hydroxypropoxy]-3-methoxybenzene involves several steps, typically starting with the preparation of the adamantane derivative. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . This intermediate can then be further reacted with appropriate reagents to introduce the hydroxypropoxy and methoxybenzene groups. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Acetyl-4-[3-(adamantanylamino)-2-hydroxypropoxy]-3-methoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane moiety, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Acetyl-4-[3-(adamantanylamino)-2-hydroxypropoxy]-3-methoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-[3-(adamantanylamino)-2-hydroxypropoxy]-3-methoxybenzene involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with various biological receptors, potentially modulating their activity. The hydroxypropoxy and methoxybenzene groups may further enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
1-Acetyl-4-[3-(adamantanylamino)-2-hydroxypropoxy]-3-methoxybenzene can be compared with other similar compounds, such as:
1-Acetyl-4-(4-{4-[(2-Ethoxyphenyl)Thio]-3-Nitrophenyl}Pyridin-2-Yl)Piperazine: This compound also contains an acetyl group and a complex aromatic structure, but differs in its specific functional groups and overall molecular architecture.
1-Acetyl-4-4(hydroxyphenyl)piperazine: This compound shares the acetyl and hydroxy groups but lacks the adamantane moiety, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its combination of the adamantane moiety with the hydroxypropoxy and methoxybenzene groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H31NO4 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
1-[4-[3-(1-adamantylamino)-2-hydroxypropoxy]-3-methoxyphenyl]ethanone |
InChI |
InChI=1S/C22H31NO4/c1-14(24)18-3-4-20(21(8-18)26-2)27-13-19(25)12-23-22-9-15-5-16(10-22)7-17(6-15)11-22/h3-4,8,15-17,19,23,25H,5-7,9-13H2,1-2H3 |
InChI Key |
HZFXZHKHISCOTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(CNC23CC4CC(C2)CC(C4)C3)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{7-[4-(Dimethylamino)phenyl]-5-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B15107930.png)
![N-(2,1,3-benzoxadiazol-4-yl)-3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide](/img/structure/B15107935.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B15107937.png)
![2-[4-(2,3-dihydrobenzo[b]furan-5-ylmethyl)piperazinyl]-N-(1,2,3,4-tetrahydrona phthyl)acetamide](/img/structure/B15107941.png)

![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B15107949.png)
![N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide](/img/structure/B15107959.png)
![1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[(4-nitrophenyl)methyl]-](/img/structure/B15107986.png)
![ethyl N-[3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]carbamate](/img/structure/B15107991.png)
![Ethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15107997.png)

![N-[2-methyl-6-(propan-2-yl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide](/img/structure/B15108009.png)
![7,7-dimethyl-10-(3-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B15108011.png)
![5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B15108016.png)
